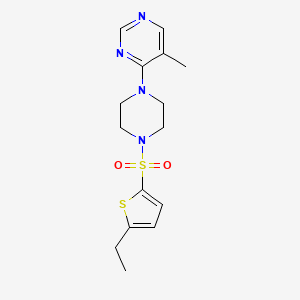

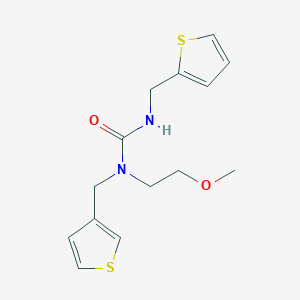

![molecular formula C23H23N5 B2389942 2-méthyl-3-phényl-N-(pyridin-3-ylméthyl)-5,6,7,8-tétrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896831-25-7](/img/structure/B2389942.png)

2-méthyl-3-phényl-N-(pyridin-3-ylméthyl)-5,6,7,8-tétrahydropyrazolo[5,1-b]quinazolin-9-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C23H23N5 and its molecular weight is 369.472. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent anti-leucémique

L’imatinib, commercialisé sous le nom de Gleevec, est un agent thérapeutique bien connu pour le traitement de la leucémie myéloïde chronique . Il inhibe spécifiquement l’activité des tyrosine kinases, qui jouent un rôle crucial dans la croissance et la prolifération des cellules cancéreuses. L’imatinib se lie à un domaine de tyrosine kinase d’Abelson inactif par le biais de multiples liaisons hydrogène et interactions hydrophobes. Ses études structurales ont révélé deux principales conformations : une forme étendue avec la partie pyridylpyrimidine en position trans par rapport au cycle méthylbenzène et une forme repliée avec la partie pyridylpyrimidine en position cis par rapport au cycle méthylbenzène .

Activité antituberculeuse

Les dérivés chlorés de structures similaires ont démontré une activité antituberculeuse puissante. Par exemple, le composé 5-chloro-3-phényl-N’-((2-phényl-1H-indol-3-yl)méthylène)-1H-indole-2-carbohydrazide a montré un effet inhibiteur de croissance remarquable contre Mycobacterium tuberculosis (CMI = 0,2 μg/mL) .

Synthèse chimiodivergente

La structure du composé offre des possibilités de synthèse chimiodivergente, permettant la création de dérivés divers. Des chercheurs ont exploré la synthèse de N-(pyridin-2-yl)amides et de 3-bromoimidazo[1,2-a]pyridines, qui pourraient avoir des applications dans la découverte de médicaments et la chimie médicinale .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. Given the potential biological activities of similar compounds , it is possible that this compound could have a broad range of effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions were found to promote the formation of similar compounds . .

Propriétés

IUPAC Name |

2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5/c1-16-21(18-9-3-2-4-10-18)23-26-20-12-6-5-11-19(20)22(28(23)27-16)25-15-17-8-7-13-24-14-17/h2-4,7-10,13-14,25H,5-6,11-12,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWJSVFGYQOQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2389861.png)

![4-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2389865.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)

![5-bromo-2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2389874.png)

![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)